molecular formula C9H11ClN2S B1308470 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline CAS No. 51660-11-8

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1308470
CAS No.: 51660-11-8
M. Wt: 214.72 g/mol
InChI Key: XDQBZDZLOKZGBN-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorine atom at the 4th position and a methylthio group at the 2nd position on the quinazoline ring. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Scientific Research Applications

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “4-Chloro-2-(methylthio)pyrimidine” is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with carbon disulfide and chloroacetyl chloride, followed by cyclization to form the quinazoline ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Chloro-2-methylthiopyrimidine
  • 4-Chloro-2-methylthioquinoline
  • 4-Chloro-2-methylthioquinazoline

Comparison: 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is unique due to its tetrahydroquinazoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the tetrahydroquinazoline ring can influence the compound’s stability, reactivity, and biological activity, making it a valuable scaffold in medicinal chemistry and other research fields.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQBZDZLOKZGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401382
Record name 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51660-11-8
Record name 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51660-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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